Zinc sulfathiazole
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Overview
Description
Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting zinc salts with sulfathiazole in an aqueous solution. The typical composition of the compound is Zn(ST)₂, where ST represents sulfathiazole .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving zinc salts and sulfathiazole in water, followed by precipitation and filtration to obtain the final product. The reaction is usually carried out at room temperature to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.
Complex Formation: Zinc can form complexes with other ligands, enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Can be used to oxidize the thiazole ring.
Reducing Agents: Can reduce the sulfonamide group in sulfathiazole.
Solvents: Water and ethanol are commonly used solvents in these reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of sulfathiazole.
Reduction Products: Reduced forms of the sulfonamide group.
Scientific Research Applications
Zinc sulfathiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Applied in topical formulations for treating infections, particularly in burn therapy.
Industry: Utilized in the production of antimicrobial coatings and materials .
Mechanism of Action
Zinc sulfathiazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.
Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.
Sulfadiazine: A sulfonamide antibiotic with a similar mechanism of action
Uniqueness: this compound is unique due to its enhanced stability and efficacy when compared to its parent compound, sulfathiazole. The presence of zinc not only improves the antimicrobial properties but also reduces the toxicity associated with sulfathiazole .
Properties
CAS No. |
12286-43-0 |
---|---|
Molecular Formula |
C18H16N6O4S4Zn |
Molecular Weight |
574.0 g/mol |
IUPAC Name |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
InChI Key |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
Origin of Product |
United States |
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